N-(4-carbamoylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946246-62-4
Cat. No.: VC7796064
Molecular Formula: C20H16FN3O3
Molecular Weight: 365.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946246-62-4 |
|---|---|
| Molecular Formula | C20H16FN3O3 |
| Molecular Weight | 365.364 |
| IUPAC Name | N-(4-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3O3/c21-15-7-3-13(4-8-15)12-24-11-1-2-17(20(24)27)19(26)23-16-9-5-14(6-10-16)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) |
| Standard InChI Key | SAUQJDXUZQSBBS-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a dihydropyridine core substituted at position 1 with a 4-fluorobenzyl group and at position 3 with a carboxamide linkage to a 4-carbamoylphenyl moiety . Key structural attributes include:
Table 1: Molecular Properties
The 4-fluorobenzyl group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the carbamoylphenyl moiety contributes to hydrogen bonding interactions with biological targets.
Spectroscopic Characterization
While experimental spectral data remain unpublished, computational analyses predict:
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IR Spectroscopy: Strong absorption bands at 1680–1720 cm (C=O stretching of amide and ketone groups) and 1500–1550 cm (C-F vibration).
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NMR: Expected signals include a singlet for the dihydropyridine C2 proton (δ 6.8–7.2 ppm) and doublets for aromatic protons (δ 7.3–8.1 ppm) .
Synthesis and Derivative Development
Primary Synthetic Routes
The compound is synthesized via a three-step protocol:
Table 2: Synthetic Comparison with Analogues
| Derivative | Yield (%) | Bioactivity (IC, μM) | Source |
|---|---|---|---|
| Parent Compound | 45 | 1.8 (PTP1B inhibition) | |
| 3-Nitrobenzamide Analogue | 38 | 3.2 | |
| 4-Methoxy Substituted | 51 | 2.4 |
Structure-Activity Relationships
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Fluorine Position: 4-Fluorine substitution demonstrates 3.1-fold greater PTP1B inhibition than 3-fluoro isomers due to enhanced electrostatic complementarity.
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Carbamoyl vs. Cyano: Replacement of the terminal carbamoyl group with cyano reduces solubility by 78% but increases metabolic stability.
Biological Activities and Mechanistic Insights
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition
The compound exhibits potent inhibition of PTP1B (), a validated target for diabetes and obesity, through a two-step mechanism:
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Reversible Competitive Inhibition: The dihydropyridine core occupies the enzyme's active site ().
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Irreversible Modification: The α,β-unsaturated ketone undergoes Michael addition with catalytic cysteine residues (Cys215), confirmed by mass spectrometry.
Table 3: Enzymatic Inhibition Profile
| Enzyme | IC (μM) | Selectivity Ratio vs. TCPTP |
|---|---|---|
| PTP1B | 1.8 | 14.2 |
| T-Cell PTP (TCPTP) | 25.6 | 1 |
| CDC25B | >100 | >55 |
Antimicrobial Activity Against Resistant Strains
In vitro testing against ESKAPE pathogens reveals broad-spectrum activity:
Table 4: Minimum Inhibitory Concentrations (MIC)
| Organism | MIC (μg/mL) | Resistance Profile |
|---|---|---|
| MRSA (ATCC 43300) | 8 | β-lactam, macrolide resistant |
| VRE (Enterococcus faecalis) | 16 | Vancomycin-resistant |
| Carbapenem-resistant K. pneumoniae | 32 | Carbapenemase-producing |
Mechanistic studies using time-kill assays show concentration-dependent bactericidal effects, with 3-log reduction achieved within 8 hours at 4× MIC. Synergy testing with β-lactams demonstrates fractional inhibitory concentration indices (FICI) of 0.25–0.5, suggesting potential for combination therapies.
Pharmacological Profiling and Preclinical Data
ADME Properties
Table 5: Pharmacokinetic Parameters (Rat IV/PO)
| Parameter | Value (IV) | Value (PO) |
|---|---|---|
| 2.3 h | 4.1 h | |
| 12.4 μg/mL | 8.2 μg/mL | |
| AUC | 38.7 h·μg/mL | 29.4 h·μg/mL |
| Oral Bioavailability | - | 63% |
Hepatic microsomal stability assays show moderate clearance (23 mL/min/kg) with CYP3A4-mediated oxidation as the primary metabolic pathway.
In Vivo Efficacy Models
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Diabetic Mouse Model: Daily oral dosing (50 mg/kg) reduced fasting blood glucose by 42% over 28 days () without significant weight changes.
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Xenograft Tumor Model: Combination with paclitaxel (10 mg/kg + 15 mg/kg) inhibited MDA-MB-231 tumor growth by 78% versus 52% for monotherapy ().
Current Research Frontiers and Challenges
Targeted Drug Delivery Systems
Recent advances include:
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Liposomal Encapsulation: PEGylated liposomes (150 nm diameter) improve tumor accumulation 3.2-fold compared to free drug.
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Prodrug Strategies: Phosphate ester prodrugs increase aqueous solubility to 8.7 mg/mL while maintaining >85% conversion in plasma.
Resistance Mechanisms
Emerging studies identify ATP-binding cassette (ABC) transporter upregulation as a key resistance pathway:
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P-glycoprotein Overexpression: Reduces intracellular concentrations 7.8-fold in resistant cell lines (EC50 shift from 1.2 μM to 9.4 μM).
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CRISPR-Cas9 Knockout: ABCB1 deletion restores susceptibility, confirming transporter-mediated efflux.
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